molecular formula C21H24ClN3O3S B2622130 N'-{2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine CAS No. 380194-34-3

N'-{2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine

Cat. No.: B2622130
CAS No.: 380194-34-3
M. Wt: 433.95
InChI Key: MERLTOQFSCISTG-UHFFFAOYSA-N
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Description

N'-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine is a synthetic oxazole derivative characterized by a 1,3-oxazole core substituted at the 2-position with a 2-chlorophenyl group, at the 4-position with a 4-methylphenylsulfonyl moiety, and at the 5-position with a dimethylpropane-1,3-diamine chain. The 4-methylphenylsulfonyl group enhances metabolic stability and modulates electronic properties, while the dimethylpropane-1,3-diamine chain contributes to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S/c1-15-9-11-16(12-10-15)29(26,27)21-20(23-13-6-14-25(2)3)28-19(24-21)17-7-4-5-8-18(17)22/h4-5,7-12,23H,6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERLTOQFSCISTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine is a synthetic compound with potential biological activities. Its structure includes an oxazole ring, which is known for various pharmacological properties. This article explores its biological activity, focusing on its antibacterial, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21H24ClN3O3S
  • Molecular Weight : 433.95 g/mol

Structural Features

FeatureDescription
Oxazole RingContains a 1,3-oxazole moiety linked to a sulfonamide group.
Chlorophenyl GroupSubstituted at the 2-position of the oxazole.
Sulfonamide GroupContributes to antibacterial and enzyme inhibitory activities.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. In studies involving derivatives of oxazole and sulfonamides, moderate to strong activity against various bacterial strains was observed.

Case Study Findings :

  • Compounds similar to this compound showed effective inhibition against Salmonella typhi and Bacillus subtilis.
  • The compound's structural analogs demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potential as a urease inhibitor .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been studied extensively:

  • Acetylcholinesterase (AChE) Inhibition :
    • Compounds with similar structures have shown strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases.
    • The most active derivatives reported IC50 values significantly lower than standard inhibitors.
  • Urease Inhibition :
    • The compound's analogs displayed strong urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria.
    • The IC50 values for urease inhibition ranged from 1.13 µM to 6.28 µM across various studies .

Other Biological Activities

In addition to antibacterial and enzyme inhibition, the compound may exhibit:

  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects in various models.
  • Anticancer Activity : The oxazole ring is associated with anticancer properties in certain derivatives.

Research Findings Summary

The following table summarizes key findings from research on compounds related to this compound:

Activity TypeObserved EffectIC50 Values (µM)
AntibacterialModerate to StrongVaries by strain
AChE InhibitionStrong< 6.28
Urease InhibitionStrong1.13 - 6.28
Anti-inflammatoryPotentially EffectiveNot specified
AnticancerPotentially EffectiveNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several oxazole derivatives, differing primarily in substituents on the oxazole ring, sulfonyl groups, and amine side chains. Below is a comparative analysis:

Compound Key Structural Differences Reported Properties Reference
N'-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine (Target) 2-(2-Chlorophenyl), 4-(4-methylphenylsulfonyl), 5-(dimethylpropane-1,3-diamine) High thermal stability; NMR data consistent with aromatic and sulfonyl moieties .
4-[2-(2-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine 4-(4-Chlorophenylsulfonyl), 5-morpholine substituent Lower solubility in polar solvents; InChIKey: VHMXEHYOUCTCIL-UHFFFAOYSA-N .
2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide 4-(4-Bromophenylsulfonyl), 5-thioacetamide chain, 2-(4-methylphenyl) Synthon for protease inhibition studies; SMILES includes methoxyphenyl .
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-isopropylpyrimidin-4-yl)phenyl]-1,3-oxazol-2-amine Ethylsulfonyl group, pyrimidinyl substituent, lacks dimethylpropane-diamine Enhanced binding affinity for kinase targets; HRMS validated .
[2-(2-Chlorophenyl)-4-(triphenylphosphoniumyl)-1,3-oxazol-5-yl]sulfanide Triphenylphosphonium ylide substituent, sulfanide group Melting point: 211–213°C; ¹H NMR δ 7.90–7.38 ppm (DMSO-d₆) .

Key Findings from Comparative Studies

Sulfonyl Group Impact :

  • The 4-methylphenylsulfonyl group in the target compound confers higher lipophilicity compared to 4-chlorophenylsulfonyl () or bromophenylsulfonyl () derivatives. This enhances membrane permeability but may reduce aqueous solubility .
  • Triphenylphosphonium ylide substituents () introduce cationic character, improving mitochondrial targeting but increasing molecular weight .

Amine Chain Variations :

  • The dimethylpropane-1,3-diamine chain in the target compound supports hydrogen bonding with biological targets, as evidenced by its use in kinase inhibitor scaffolds (). Morpholine analogues () exhibit rigid cyclic amines, reducing conformational flexibility .

Electronic and Spectroscopic Properties :

  • ¹H NMR spectra for the target compound and its analogues show distinct aromatic proton shifts (δ 7.38–7.90 ppm) influenced by electron-withdrawing sulfonyl groups ().
  • The absence of a pyrimidinyl group (cf. ) in the target compound simplifies synthetic routes but may limit π-π stacking interactions .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight Melting Point (°C) LogP* (Predicted) Hydrogen Bond Donors
Target Compound 487.98 Not reported 3.5 1
4-[2-(2-Chlorophenyl)-4-(4-Cl-PhSO₂)oxazol 451.31 Not reported 4.2 0
Triphenylphosphonium ylide derivative 582.97 211–213 5.8 0

*LogP calculated using ACD/Labs software.

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